2-Isobutyl-4-methylthiazole chemical properties
2-Isobutyl-4-methylthiazole chemical properties
An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole
Introduction
2-Isobutyl-4-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. It is recognized for its distinctive organoleptic properties and is utilized across various industries, most notably in the food and fragrance sectors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-Isobutyl-4-methylthiazole is a colorless to light yellow or brown liquid under standard conditions.[2][3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NS | [2] |
| Molecular Weight | 155.26 g/mol | [2] |
| CAS Number | 61323-24-8 | [2][3] |
| Appearance | Clear, light yellow to brown liquid | [2] |
| Boiling Point | 189 °C to 206 °C at 760 mmHg | [2][3] |
| Melting Point | 88 °C at 760 mmHg | [3] |
| Density | 0.98 g/cm³ | [2] |
| Refractive Index | n20/D 1.49 | [2] |
| Flash Point | 74.44 °C (166.00 °F) TCC | [3] |
| Vapor Pressure | 0.313 mmHg at 25 °C (estimated) | [3] |
| Solubility | Slightly soluble in water (75.6 mg/L at 25 °C, estimated), soluble in alcohol.[3] | [3] |
| logP (o/w) | 2.972 (estimated) | [3] |
Organoleptic Properties
This compound is particularly valued for its unique aroma and flavor profile, which is described as having a rich, savory note.[1] It is a key component in creating the sensory experience of various food products and fragrances.
Synthesis
The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole synthesis. A general synthetic route for a related compound, 2,4-dimethylthiazole, involves the reaction of acetamide with phosphorus pentasulfide to form thioacetamide in situ, which then reacts with chloroacetone.[4] A similar principle can be applied for the synthesis of 2-isobutyl-4-methylthiazole.
A plausible synthetic pathway for 2-isobutyl-4-methylthiazole is outlined below. This process would involve the reaction of isobutyramide with a sulfurizing agent, followed by condensation with chloroacetone.
Experimental Protocols
General Synthesis of Thiazoles (Hantzsch Synthesis Adaptation)
A representative protocol for the synthesis of a related thiazole, 2-methyl-4-isobutyl-5-ethoxythiazole, involves refluxing N-acetylleucine ethyl ester with phosphorus pentasulfide in chloroform.[5] The reaction mixture is then made basic to isolate the product.
Protocol for a related synthesis:
-
A three-neck flask is equipped with a stirrer, condenser, and heating mantle.
-
N-acetylleucine ethyl ester (0.156 mole), phosphorus pentasulfide (0.156 mole), and 250 ml of chloroform are added to the flask.
-
The mixture is heated under reflux for 24 hours, ensuring moisture is excluded.
-
After cooling, the reaction mixture is made basic with a 10% aqueous potassium hydroxide solution.[5]
-
The product is then extracted and purified.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
2-Isobutyl-4-methylthiazole can be analyzed using reverse-phase HPLC.[6]
Protocol:
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Detection: UV or Mass Spectrometry (MS). For MS detection, phosphoric acid should be replaced with formic acid.
-
Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[6]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-isobutyl-4-methylthiazole. Available spectral information includes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen atom environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Offers insights into the carbon skeleton.
-
IR (Infrared Spectroscopy): Helps in identifying the functional groups present.
-
MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern.
Spectral data for 2-isobutyl-4-methylthiazole is available in various chemical databases.[7]
Applications
2-Isobutyl-4-methylthiazole is a versatile compound with applications in several industries.
-
Flavoring and Fragrance Industry: It is widely used as a flavoring agent in food products and beverages to impart a unique aroma.[1][2] Its distinctive scent is also utilized in perfumery and personal care products.[1][2]
-
Agricultural Applications: The compound serves as an effective attractant for certain pests, making it valuable in the development of eco-friendly pest control solutions.[1][2]
-
Pharmaceutical Development: Researchers are exploring its potential in drug formulation, particularly for its antimicrobial properties, which could lead to new therapeutic agents.[1][2] It also shows potential in food preservation due to these properties.[1]
Safety and Handling
For a related compound, 2-isobutylthiazole, the safety data indicates it is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]
Precautionary Statements:
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8][9]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
If inhaled, move the person to fresh air and keep comfortable for breathing.[9]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If on skin (or hair), take off immediately all contaminated clothing and rinse skin with water.[8][9]
It is essential to handle this chemical in a well-ventilated area and to consult the specific Safety Data Sheet (SDS) before use.
Conclusion
2-Isobutyl-4-methylthiazole is a compound of significant interest due to its versatile applications, particularly in the flavor and fragrance industry. Its chemical properties and synthesis are well-characterized, and established analytical methods allow for its reliable identification and quantification. Ongoing research into its antimicrobial and pest-attractant properties may further expand its utility in the pharmaceutical and agricultural sectors. As with any chemical, proper safety precautions are paramount during handling and use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodscentscompany.com]
- 4. orgsyn.org [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Isobutyl-4-methylthiazole | SIELC Technologies [sielc.com]
- 7. 2-Isobutyl-4-methylthiazole(61323-24-8) 1H NMR spectrum [chemicalbook.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. fishersci.co.uk [fishersci.co.uk]
